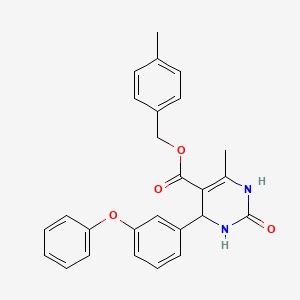![molecular formula C16H12N2O4S B11682592 5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682592.png)
5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)pyrimidine-2,4,6(1H,3H,5H)-trione est un composé organique complexe doté d'une structure unique qui combine un noyau pyrimidinique à un cycle furane et un groupe sulfanyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de 5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)pyrimidine-2,4,6(1H,3H,5H)-trione implique généralement plusieurs étapes, commençant par la préparation des intermédiaires furane et pyrimidine. Les étapes clés comprennent :
Formation du cycle furane : Elle peut être réalisée par cyclisation de précurseurs appropriés en conditions acides ou basiques.
Introduction du groupe sulfanyl : Le groupe sulfanyl est introduit par des réactions de substitution nucléophile, souvent en utilisant des thiols ou des disulfures comme réactifs.
Condensation avec la pyrimidine : L'étape finale implique la condensation de l'intermédiaire furane avec un dérivé de pyrimidine dans des conditions contrôlées pour former le composé désiré.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer l'optimisation de la voie de synthèse pour améliorer le rendement et réduire les coûts. Cela peut inclure l'utilisation de catalyseurs, de solvants alternatifs et de conditions de réaction évolutives.
Analyse Des Réactions Chimiques
Types de réactions
5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)pyrimidine-2,4,6(1H,3H,5H)-trione subit diverses réactions chimiques, notamment :
Oxydation : Le groupe sulfanyl peut être oxydé en sulfoxyde ou sulfone à l'aide d'agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réduction : Le composé peut être réduit à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Les cycles furane et pyrimidine peuvent subir des réactions de substitution électrophile ou nucléophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène, acide m-chloroperbenzoïque.
Réduction : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Substitution : Halogènes, nucléophiles tels que les amines ou les thiols.
Produits principaux
Oxydation : Sulfoxydes, sulfones.
Réduction : Dérivés réduits avec des groupes fonctionnels modifiés.
Substitution : Dérivés de furane ou de pyrimidine substitués.
Applications de la recherche scientifique
5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)pyrimidine-2,4,6(1H,3H,5H)-trione présente plusieurs applications de recherche scientifique :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son activité biologique potentielle, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré pour ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux médicaments.
Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité.
Mécanisme d'action
Le mécanisme d'action de 5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)pyrimidine-2,4,6(1H,3H,5H)-trione implique son interaction avec des cibles moléculaires spécifiques. Ces cibles peuvent inclure des enzymes, des récepteurs ou d'autres protéines, conduisant à divers effets biochimiques. Les voies exactes et les interactions moléculaires dépendent de l'application spécifique et du contexte dans lequel le composé est utilisé.
Applications De Recherche Scientifique
5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-({5-[(4-methylphenyl)sulfanyl]furan-2-yl}methylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to various biochemical effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Composés similaires
- 5-[(4-méthylphényl)sulfinyl]-1-phényl-1H-tétrazole
- 5-[(4-méthylphényl)sulfonyl]-1-phényl-1H-tétrazole
Unicité
5-({5-[(4-méthylphényl)sulfanyl]furan-2-yl}méthylidène)pyrimidine-2,4,6(1H,3H,5H)-trione est unique en raison de sa combinaison d'un cycle furane avec un noyau pyrimidinique et un groupe sulfanyl. Cette structure confère des propriétés chimiques et biologiques distinctes, la rendant précieuse pour diverses applications.
Propriétés
Formule moléculaire |
C16H12N2O4S |
|---|---|
Poids moléculaire |
328.3 g/mol |
Nom IUPAC |
5-[[5-(4-methylphenyl)sulfanylfuran-2-yl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C16H12N2O4S/c1-9-2-5-11(6-3-9)23-13-7-4-10(22-13)8-12-14(19)17-16(21)18-15(12)20/h2-8H,1H3,(H2,17,18,19,20,21) |
Clé InChI |
UPXCNMKGIXUQKJ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)SC2=CC=C(O2)C=C3C(=O)NC(=O)NC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-bromo-3-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11682512.png)
![(5Z)-5-{3-bromo-5-ethoxy-4-[2-(4-methylphenoxy)ethoxy]benzylidene}-1-(4-methylphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11682513.png)
![N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11682524.png)
![ethyl 4-{5-[(E)-{4-oxo-2-thioxo-3-[2-(trifluoromethyl)phenyl]-1,3-thiazolidin-5-ylidene}methyl]furan-2-yl}benzoate](/img/structure/B11682535.png)
![2-{3-[2-(4-chlorophenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl}-N-(2-phenylethyl)acetamide](/img/structure/B11682542.png)
![(5E)-5-({4-[(2,4-Dichlorophenyl)methoxy]-3-ethoxyphenyl}methylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11682548.png)
![methyl (2Z)-2-[2-(acetyloxy)-5-bromobenzylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682560.png)
![methyl (2E)-2-[4-(acetyloxy)-3-ethoxybenzylidene]-5-[4-(acetyloxy)phenyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11682564.png)


![(5Z)-5-[4-(dimethylamino)benzylidene]-3-(2-methoxyethyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11682581.png)
![3-(1,2-Dihydro-5-acenaphthylenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682587.png)
![3-(4-Chlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11682602.png)
![(5E)-5-{[5-(3,4-Dichlorophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11682612.png)
